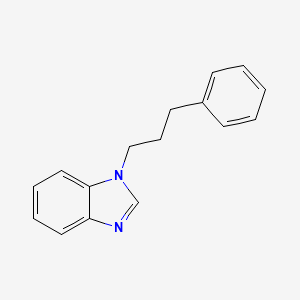

1-(3-phenylpropyl)-1H-1,3-benzodiazole

Descripción general

Descripción

1-(3-phenylpropyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 3-phenylpropylamine, have been found to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play crucial roles in various physiological processes, including digestion and regulation of other proteins.

Mode of Action

Related compounds like phenylpropanolamine are known to act as indirect sympathomimetics, inducing the release of norepinephrine and thereby activating adrenergic receptors . This interaction leads to various physiological changes, including increased heart rate and blood pressure.

Biochemical Pathways

For instance, 3-Phenylpropionic acid, a metabolite of Bacteroides fragilis, has been found to enhance intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .

Pharmacokinetics

Ramipril is rapidly absorbed from the gastrointestinal tract, undergoes rapid hydrolysis in the liver, and is primarily excreted in the urine .

Result of Action

Related compounds like 3-phenylpropionic acid have been found to enhance the function of the intestinal epithelial barrier , which could potentially lead to improved gut health and immune function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylpropyl)-1H-1,3-benzodiazole typically involves the reaction of 3-phenylpropylamine with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-phenylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzodiazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzodiazole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole-2-carboxylic acid derivatives, while reduction can produce benzodiazoline derivatives.

Aplicaciones Científicas De Investigación

1-(3-phenylpropyl)-1H-1,3-benzodiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-phenylpropyl)-1H-1,2-benzodiazole

- 1-(3-phenylpropyl)-1H-1,4-benzodiazole

- 1-(3-phenylpropyl)-1H-1,5-benzodiazole

Uniqueness

1-(3-phenylpropyl)-1H-1,3-benzodiazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Actividad Biológica

1-(3-phenylpropyl)-1H-1,3-benzodiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound this compound is characterized by its benzodiazole core, which is known for its diverse biological activities. The presence of the phenylpropyl group enhances its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C_{16}H_{18}N_{2} |

| Molecular Weight | 250.33 g/mol |

| CAS Number | 871672-90-1 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

Several studies have focused on the anticancer potential of this compound. In a notable study, this compound was tested against human cancer cell lines, demonstrating cytotoxic effects through apoptosis induction. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.

- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal activity.

Case Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of up to 20 mm for S. aureus at a concentration of 100 µg/mL, suggesting potent antibacterial activity.

Case Study 2: Anticancer Activity

In another study conducted in 2022, researchers assessed the anticancer effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70% compared to control) after 48 hours. Flow cytometry analysis confirmed an increase in apoptosis markers.

Propiedades

IUPAC Name |

1-(3-phenylpropyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-5,7-8,10-11,13H,6,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKVZXKIDVBHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.